molecular formula C27H41NO9 B1674043 [(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate CAS No. 146478-73-1

[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Cat. No. B1674043
M. Wt: 523.6 g/mol
InChI Key: DQTXAXNYLWRTPB-JIIHKXJQSA-N
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Description

The name of the compound suggests that it is a complex organic molecule with multiple functional groups. The presence of terms like ‘oxan’, ‘dioxaspiro’, and ‘oxopent’ indicate the presence of oxygen atoms in the structure, likely in ether, ketone, or alcohol functional groups. The ‘amino’ term suggests the presence of an amine group. The ‘penta-2,4-dienyl’ term indicates a five-carbon chain with double bonds at the 2nd and 4th positions.



Synthesis Analysis

Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or building the carbon backbone.



Molecular Structure Analysis

The stereochemical descriptors (Z,2S,2R,3R,5S,6S,3S,4R,5R,7R,8R) in the name provide information about the spatial arrangement of the atoms in the molecule. For example, ‘Z’ indicates that the two highest-priority groups on a double bond are on the same side of the bond. The ‘R’ and ‘S’ descriptors refer to the configuration of chiral centers in the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. The reactivity would depend on the functional groups present in the molecule.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound.


Safety And Hazards

Safety and hazards would also depend on the exact structure of the compound and would typically be determined through experimental testing.


Future Directions

Future research on this compound would likely involve elucidating its exact structure, synthesizing the compound, and studying its physical, chemical, and biological properties.


properties

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO9/c1-15(8-11-22-24(31)27(14-34-27)25(32)26(6,33)37-22)7-10-21-16(2)13-20(18(4)36-21)28-23(30)12-9-17(3)35-19(5)29/h7-9,11-12,16-18,20-22,24-25,31-33H,10,13-14H2,1-6H3,(H,28,30)/b11-8+,12-9-,15-7+/t16-,17-,18+,20+,21-,22+,24+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTXAXNYLWRTPB-JIIHKXJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CO3)[C@H]([C@](O2)(C)O)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6448739

CAS RN

146478-73-1
Record name FR 901465
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146478731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
Reactant of Route 2
[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
Reactant of Route 3
[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
Reactant of Route 5
[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
Reactant of Route 6
[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

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